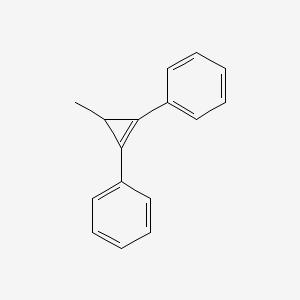
1,2-Diphenyl-3-methylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-3-methylcyclopropene is an organic compound with the molecular formula C16H14. It is a cyclopropene derivative characterized by the presence of two phenyl groups and a methyl group attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research .
Vorbereitungsmethoden
The synthesis of 1,2-Diphenyl-3-methylcyclopropene typically involves the reaction of phenylchlorodiazirine with acetylenes, producing cyclopropenyl chlorides. These chlorides can be converted to the corresponding biscyclopropenyl ethers upon treatment with aqueous alcohol . One specific method involves the use of benzamidine hydrochloride, sodium chloride, hexane, and dimethyl sulfoxide, followed by the addition of sodium hypochlorite solution . The reaction mixture is then processed to yield the desired cyclopropene derivative.
Analyse Chemischer Reaktionen
1,2-Diphenyl-3-methylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-3-methylcyclopropene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-3-methylcyclopropene involves its interaction with molecular targets through its cyclopropene ring. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in synthetic chemistry or biological systems .
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenyl-3-methylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Diphenylcyclopropene: Lacks the methyl group, leading to different reactivity and applications.
3-Methyl-1,2-diphenylcyclopropene: Similar structure but with variations in the position of the methyl group, affecting its chemical behavior.
1,2-Diphenyl-3,3-dimethylcyclopropene: Contains an additional methyl group, resulting in distinct properties and uses.
Eigenschaften
CAS-Nummer |
51425-87-7 |
|---|---|
Molekularformel |
C16H14 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(3-methyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C16H14/c1-12-15(13-8-4-2-5-9-13)16(12)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
LQDUGRBUJLDSTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



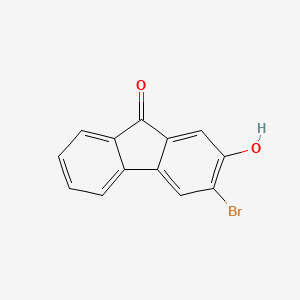

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
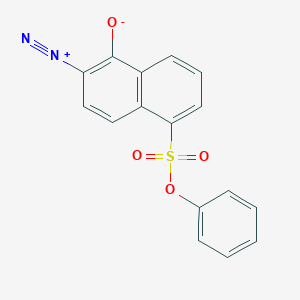

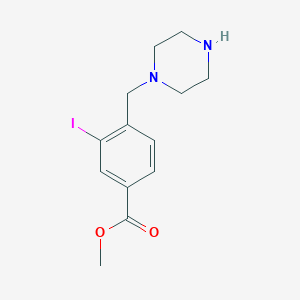

![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
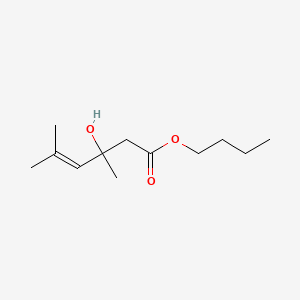
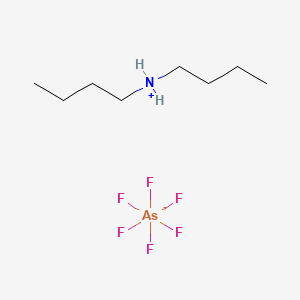
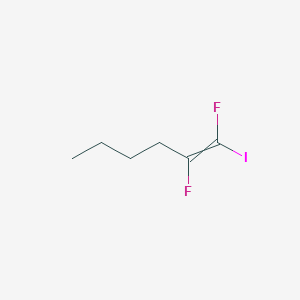

![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
